Cas no 96429-66-2 (9-((2,3-dihydroxy-1-propoxy)methyl)guanine)

9-((2,3-dihydroxy-1-propoxy)methyl)guanine structure
96429-66-2 structure
Nome del prodotto:9-((2,3-dihydroxy-1-propoxy)methyl)guanine
Numero CAS:96429-66-2
MF:C9H13N5O4
MW:255.230621099472
CID:806722
PubChem ID:135446919

9-((2,3-dihydroxy-1-propoxy)methyl)guanine Proprietà chimiche e fisiche

Nomi e identificatori

    • 9-((2,3-dihydroxy-1-propoxy)methyl)guanine
    • 3-((2-AMINO-6-HYDROXY-9H-PURIN-9-YL)METHOXY)-1,2-PROPANEDIOL
    • UNII-NNJ00018WY
    • 2-AMINO-9-((2,3-DIHYDROXYPROPOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
    • 6H-PURIN-6-ONE, 2-AMINO-9-((2,3-DIHYDROXYPROPOXY)METHYL)-1,9-DIHYDRO-
    • SCHEMBL7760398
    • DTXSID80914515
    • 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
    • CHEMBL169549
    • GANCICLOVIR IMPURITY E [EP IMPURITY]
    • 2-Amino-9-(2,3-dihydroxy-propoxymethyl)-1,9-dihydro-purin-6-one
    • 86357-09-7
    • 96429-66-2
    • Iso Ganciclovir
    • (+/-)-2-AMINO-9-((2,3-DIHYDROXYPROPOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
    • FT-0670461
    • 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol
    • 2-Amino-9-((2,3-dihydroxypropoxy)methyl)-1H-purin-6(9H)-one
    • 9-(2,3-dihydroxy-1-propoxymethyl)guanine
    • Isoganciclovir
    • Q27284968
    • Ganciclovir Specified Impurity E [EP]
    • 2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one
    • 2-amino-9-((2,3-dihydroxypropoxy)methyl)-3H-purin-6(9H)-one? (Ganciclovir Impurity pound(c)
    • CS-0163969
    • (RS)-2-AMINO-9-(2,3-DIHYDROXY-PROPOXYMETHYL)-1,9-DIHYDRO-PURIN-6-ONE
    • NNJ00018WY
    • (+/-)-iNDG
    • iso-Ganciclovir
    • YMJRISBBXAOKCD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
    • Chiave InChI: YMJRISBBXAOKCD-UHFFFAOYSA-N
    • Sorrisi: C1=NC2=C(N1COCC(CO)O)N=C(NC2=O)N

Proprietà calcolate

  • Massa esatta: 255.097
  • Massa monoisotopica: 255.097
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 350
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 135A^2
  • XLogP3: _2.2

Proprietà sperimentali

  • Densità: 1.81
  • Punto di ebollizione: 689.6°Cat760mmHg
  • Punto di infiammabilità: 370.8°C
  • Indice di rifrazione: 1.76
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司